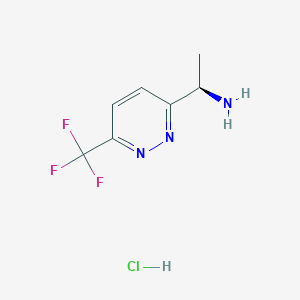
(R)-1-(6-(Trifluoromethyl)pyridazin-3-yl)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(6-(Trifluoromethyl)pyridazin-3-yl)ethanamine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a pyridazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(6-(Trifluoromethyl)pyridazin-3-yl)ethanamine hydrochloride typically involves the annulation of pyridinium ylides with trifluoroacetyl diazoester. This base-promoted reaction yields highly functionalized 4-trifluoromethyl pyridazines without the use of heavy metal catalysts . The reaction conditions are mild, and the methodology is compatible with a variety of functional groups.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the synthetic route mentioned above can be scaled up for industrial applications. The use of base-promoted annulation reactions ensures a high yield and purity of the final product, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: ®-1-(6-(Trifluoromethyl)pyridazin-3-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
®-1-(6-(Trifluoromethyl)pyridazin-3-yl)ethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and agrochemicals
Mécanisme D'action
The mechanism of action of ®-1-(6-(Trifluoromethyl)pyridazin-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The exact molecular targets and pathways are still under investigation, but the compound is believed to modulate various biochemical processes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Trifluoromethylpyridine: Shares the trifluoromethyl group and pyridine ring structure, used in pharmaceuticals and agrochemicals.
Trifluoromethylpyrazole: Another compound with a trifluoromethyl group, known for its biological activities and synthetic versatility.
Uniqueness: ®-1-(6-(Trifluoromethyl)pyridazin-3-yl)ethanamine hydrochloride is unique due to its specific combination of a trifluoromethyl group and a pyridazine ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H9ClF3N3 |
|---|---|
Poids moléculaire |
227.61 g/mol |
Nom IUPAC |
(1R)-1-[6-(trifluoromethyl)pyridazin-3-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C7H8F3N3.ClH/c1-4(11)5-2-3-6(13-12-5)7(8,9)10;/h2-4H,11H2,1H3;1H/t4-;/m1./s1 |
Clé InChI |
ITHVBSRLVAHKFR-PGMHMLKASA-N |
SMILES isomérique |
C[C@H](C1=NN=C(C=C1)C(F)(F)F)N.Cl |
SMILES canonique |
CC(C1=NN=C(C=C1)C(F)(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



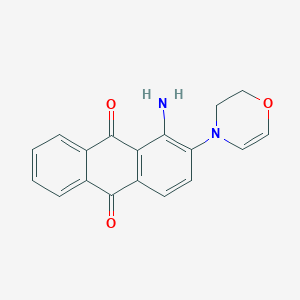
![3-Aminobenzo[d]isoxazol-5-ol](/img/structure/B13136748.png)
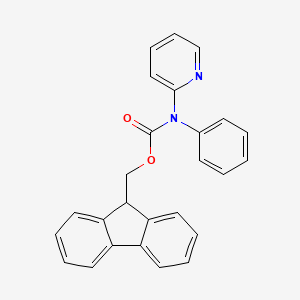
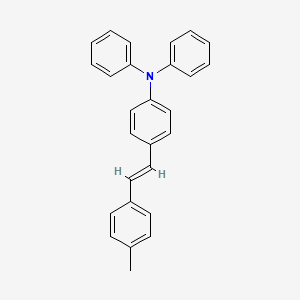
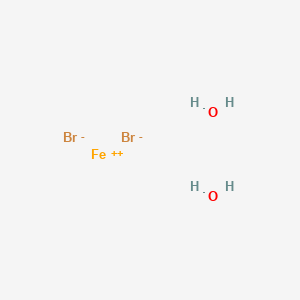
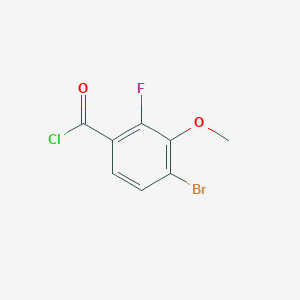
![(18S)-18-(trityloxymethyl)-4,17-dioxa-14,21-diazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13136786.png)

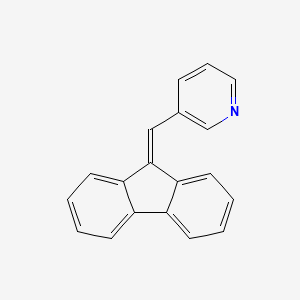
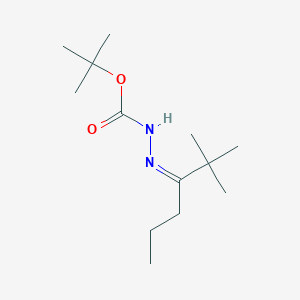
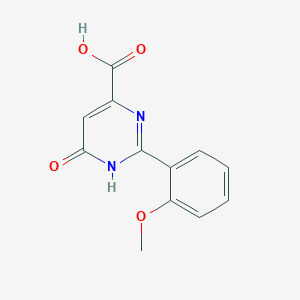

![5-Hydroxybenzo[d]isoxazole-3-carboxylic acid](/img/structure/B13136815.png)
